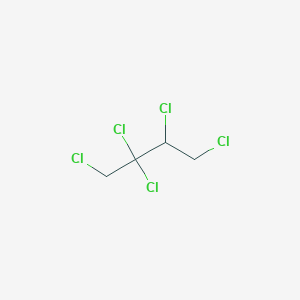
1,2,2,3,4-Pentachlorobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,4-Pentachlorobutane is an organic compound with the molecular formula C₄H₅Cl₅ and a molecular weight of 230.348 g/mol It is a chlorinated derivative of butane, characterized by the presence of five chlorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2,3,4-Pentachlorobutane can be synthesized through the chlorination of butane. The process involves the substitution of hydrogen atoms in butane with chlorine atoms, typically using chlorine gas (Cl₂) as the chlorinating agent. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as iron(III) chloride (FeCl₃) to enhance the reaction rate and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous flow reactors where butane and chlorine gas are introduced in a controlled manner. The reaction is conducted at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,4-Pentachlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or hydrocarbons.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), and amines (RNH₂). These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butanes depending on the nucleophile used.
Reduction Reactions: Products include less chlorinated butanes or butane itself.
Oxidation Reactions: Products include chlorinated alcohols, aldehydes, or acids.
Applications De Recherche Scientifique
1,2,2,3,4-Pentachlorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with specific biological activities.
Mécanisme D'action
The mechanism of action of 1,2,2,3,4-Pentachlorobutane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3-Pentachlorobutane: Another chlorinated butane derivative with a different chlorine atom arrangement.
1,1,2,3,3-Pentachlorobutane: Similar to 1,2,2,3,4-Pentachlorobutane but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
2431-52-9 |
|---|---|
Formule moléculaire |
C4H5Cl5 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
1,2,2,3,4-pentachlorobutane |
InChI |
InChI=1S/C4H5Cl5/c5-1-3(7)4(8,9)2-6/h3H,1-2H2 |
Clé InChI |
KJPPHEWEJWPNFJ-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CCl)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


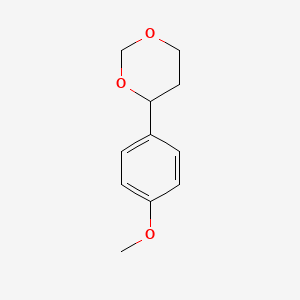

![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
![1,2-Diazaspiro[2.4]heptane](/img/structure/B14747089.png)
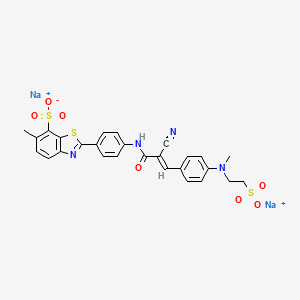
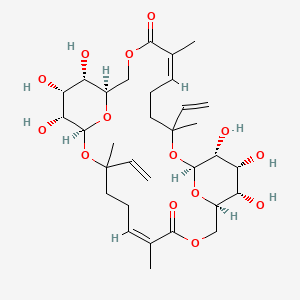
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)

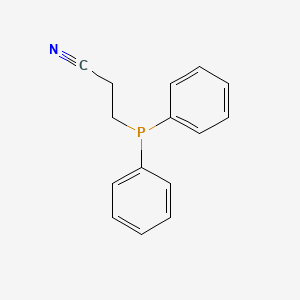
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)




